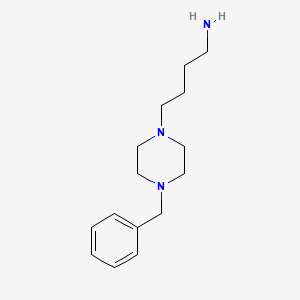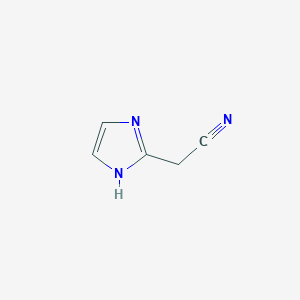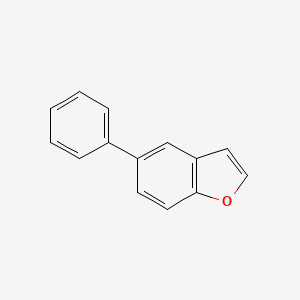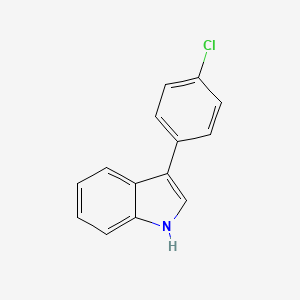
3-(4-Chlorophenyl)-1h-indole
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1h-indole, also known as 4-Cl-indole or 4-Chloroindole, is a chemical compound that belongs to the indole class of organic compounds. It is widely used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on indole derivatives, including compounds like 3-(4-Chlorophenyl)-1H-indole, has shown a wide range of applications in various fields. A study by Tariq et al. (2020) synthesized novel indole-based derivatives and performed a comprehensive analysis using X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT). This study highlighted the potential of these compounds in nonlinear optical (NLO) applications, suggesting their use in high-tech applications (Tariq et al., 2020).
Biological Activity
Indole derivatives are known for their diverse biological properties. Geetha et al. (2019) synthesized a compound closely related to 3-(4-Chlorophenyl)-1H-indole, demonstrating significant anti-tumor and anti-inflammatory activities. This highlights the therapeutic potential of indole derivatives in medical science (Geetha et al., 2019).
Anticancer Applications
Fortes et al. (2016) conducted a study on a series of 3-thiocyanato-1H-indoles, which showed promising anticancer properties against various human cancer cell lines. This research suggests the potential of structurally similar compounds like 3-(4-Chlorophenyl)-1H-indole in developing new anticancer drugs (Fortes et al., 2016).
Fluorescence Properties
In the field of fluorescence, Sravanthi et al. (2015) synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines derivatives, demonstrating high fluorescence quantum yield. These findings indicate the potential use of 3-(4-Chlorophenyl)-1H-indole derivatives in developing efficient organic fluorescent materials (Sravanthi et al., 2015).
Photophysical and Photochemical Studies
Giussani et al. (2011) conducted a study on the photophysical properties of indole, highlighting its significance in understanding the photochemical behavior of indole-based compounds. This research is crucial for developing applications in photochemistry and photophysics (Giussani et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWPFFKBBRXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571444 | |
| Record name | 3-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1h-indole | |
CAS RN |
62236-80-0 | |
| Record name | 3-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)

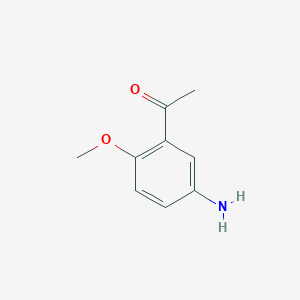
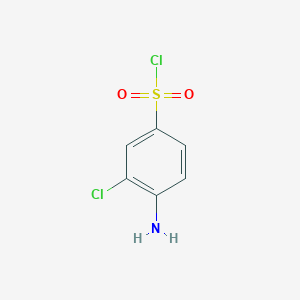
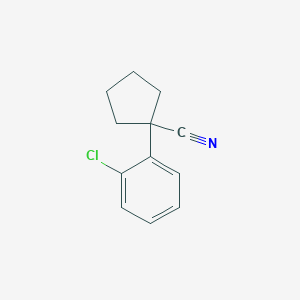
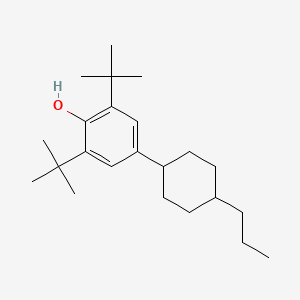


![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
